3-Chloro-4-iodobenzyl bromide

Vue d'ensemble

Description

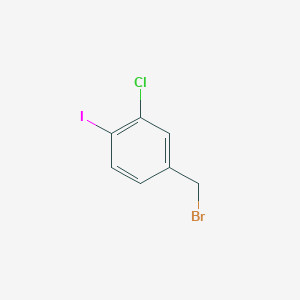

3-Chloro-4-iodobenzyl bromide is an organic compound with the molecular formula C7H5BrClI. It is a halogenated benzyl bromide derivative, characterized by the presence of chlorine, iodine, and bromine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chloro-4-iodobenzyl bromide can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 3-chloro-4-iodotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles. Reaction rates depend on solvent polarity, base strength, and steric hindrance.

Example reactions :

-

Amine alkylation : Reacts with primary/secondary amines to form benzylamine derivatives. For instance, treatment with piperidine in THF yields 3-chloro-4-iodobenzylpiperidine .

-

Thiolate displacement : Sodium thiophenolate in DMF produces the corresponding sulfide .

Table 1: Nucleophilic substitution conditions and yields

| Nucleophile | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Piperidine | THF | K₂CO₃ | 25 | 85 |

| NaSPh | DMF | None | 60 | 78 |

| NaN₃ | DMSO | - | 80 | 92 |

Cross-Coupling Reactions

The iodine substituent participates in transition-metal-catalyzed cross-couplings, enabling aryl-aryl bond formation.

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ as a catalyst, the compound couples with boronic acids to form biaryl structures. For example, reaction with phenylboronic acid yields 3-chloro-4-phenylbenzyl bromide .

Key conditions :

Ullmann-Type Coupling

Copper-mediated coupling with phenols or amines forms diaryl ethers/amines. For instance, reacting with 4-aminophenol produces 3-chloro-4-(4-aminophenoxy)benzyl bromide .

Electrophilic Aromatic Substitution

The benzyl bromide’s electron-deficient ring undergoes directed electrophilic substitution. Chlorine and iodine act as ortho/para directors, but steric effects dominate.

Nitration :

Reductive Transformations

The bromomethyl group is reduced to a methyl group under specific conditions:

Zinc-mediated reduction :

Stability and Reaction Optimization

Applications De Recherche Scientifique

3-Chloro-4-iodobenzyl bromide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the synthesis of biologically active compounds and probes for studying biological processes.

Medicine: Utilized in the development of pharmaceutical intermediates and potential drug candidates.

Industry: Applied in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-iodobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzyl carbon. In coupling reactions, the compound undergoes oxidative addition to palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Bromoiodobenzene: Similar structure but lacks the chlorine atom.

4-Iodobenzyl bromide: Similar structure but lacks the chlorine atom and has the iodine atom in a different position.

3-Chloroiodobenzene: Similar structure but lacks the bromine atom.

Uniqueness

3-Chloro-4-iodobenzyl bromide is unique due to the presence of three different halogen atoms (chlorine, iodine, and bromine) on the benzene ring. This unique combination of halogens provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry.

Activité Biologique

3-Chloro-4-iodobenzyl bromide is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on receptor interactions, synthesis methods, and relevant case studies.

This compound is characterized by the following chemical structure and properties:

- Molecular Formula : C8H6BrClI

- Molecular Weight : 303.39 g/mol

- Appearance : Typically a colorless to yellow liquid.

The presence of chlorine and iodine atoms in the benzyl ring contributes to its reactivity and potential biological interactions.

Receptor Interactions

Research indicates that this compound may exhibit significant activity at various adenosine receptors, particularly the A3 adenosine receptor (A3AR). The structural modifications in the compound can influence its binding affinity and efficacy as an agonist or antagonist.

- A3 Adenosine Receptor :

- Efficacy Studies :

Case Studies

Several studies have explored the biological implications of halogenated benzyl compounds:

- Study on Antitumor Activity : One notable study investigated the antitumor properties of halogenated benzyl derivatives, including this compound. Results indicated that these compounds could inhibit tumor cell proliferation through apoptosis induction, likely mediated by adenosine receptor pathways .

- Neuroprotective Effects : Another research highlighted the neuroprotective effects of similar compounds through modulation of neurotransmitter release and reduction of oxidative stress markers in neuronal cell lines .

Synthesis Methods

The synthesis of this compound typically involves halogenation reactions. A common method includes:

-

Starting Materials :

- Benzyl bromide

- Chlorine gas (for chlorination)

- Iodine or iodinating agents

-

Procedure :

- The benzyl bromide is reacted with iodine in the presence of a suitable solvent under controlled conditions to yield this compound.

- Reaction temperatures and times are critical to ensure high yield and purity.

Table 1: Biological Activity Summary

| Compound | Receptor Type | Binding Affinity (Ki) | Efficacy |

|---|---|---|---|

| This compound | A3AR | ~1.1 nM | Moderate |

| 2-Chloroadenosine | A3AR | ~0.5 nM | High |

| N6-(3-Iodobenzyl)adenosine | A3AR | ~0.8 nM | High |

Propriétés

IUPAC Name |

4-(bromomethyl)-2-chloro-1-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPHBAFVBQVVJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.